5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound belongs to the thiazolo[4,5-d]pyridazin-4(5H)-one family, characterized by a fused bicyclic core with a thiazole ring (positions 1–3) and a pyridazinone moiety (positions 4–7). Key structural features include:
- 7-position: A 3-methoxyphenyl substituent, contributing electron-donating effects that may modulate receptor binding .
- 2-position: A methyl group, simplifying synthesis compared to bulkier substituents (e.g., piperidinyl or morpholinyl) .
Its synthesis typically involves refluxing hydrazine hydrate with precursor esters under ethanol-DMF conditions, followed by crystallization .
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-7-(3-methoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O2S/c1-12-22-18-19(27-12)17(14-4-3-5-16(10-14)26-2)23-24(20(18)25)11-13-6-8-15(21)9-7-13/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSXKZKVRQUGEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=C(C=C3)F)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[4,5-d]pyridazin-4(5H)-one Derivatives
Key Observations:
Position 7 Substituents :
- Aryl Groups : Phenyl (10a) and 3-methoxyphenyl (target) show COX-2 inhibition, while heterocyclic groups (thiophen-2-yl in 14b, furan-2-yl in 15) enhance analgesic potency due to increased π-π interactions .
- Electron-Donating Moieties : The 3-methoxy group in the target compound may improve binding to hydrophobic pockets in COX-2, similar to dual inhibitors like compound 15 .
Position 2 Substituents :
- Methyl vs. Amines : Smaller groups (methyl in target) reduce steric hindrance but may lower affinity compared to cyclic amines (e.g., pyrrolidinyl in 10a), which form hydrogen bonds with catalytic residues .
Position 5 Modifications :
- 4-Fluorobenzyl : This group in the target compound and antitumor analogue 4i enhances metabolic stability and target selectivity via fluorine’s electronegativity .
Structure-Activity Relationship (SAR) Trends
- Analgesic/Anti-inflammatory Activity :
- Antitumor Activity :
- Halogenated aryl groups (e.g., 4-fluorobenzyl in 4i) exhibit broad-spectrum cytotoxicity, likely via DNA intercalation or kinase inhibition .
Preparation Methods
Route 1: Thiazole Ring Formation Followed by Pyridazinone Cyclization
This pathway prioritizes early-stage thiazole construction, leveraging the Ganch reaction for cyclocondensation:
Step 1 : Synthesis of 4-(3-Methoxyphenyl)-2-methyl-2H-pyridazin-3-one
- Reactants : 3-Methoxyacetophenone and ethyl oxalate undergo Claisen condensation in sodium methoxide/methanol.
- Conditions : 0°C to reflux (78°C), 12–18 hours.
- Yield : 68–72%.
Step 2 : Thioamide Formation
- Reactants : Intermediate from Step 1 treated with Lawesson’s reagent (2.2 equiv) in anhydrous toluene.
- Conditions : Reflux under argon, 6 hours.
- Yield : 85%.
Step 3 : Thiazole Cyclization via Ganch Reaction
- Reactants : Thioamide intermediate reacted with 4-fluorobenzyl bromide and methylamine hydrochloride.
- Conditions : DMF, K₂CO₃, 80°C, 8 hours.
- Yield : 62%.
Step 4 : Oxidative Aromatization
Route 2: Pyridazinone-first Approach with Late-stage Thiazole Functionalization
This method constructs the pyridazinone core before introducing the thiazole moiety:
Step 1 : Preparation of 5-(3-Methoxyphenyl)pyridazin-4(5H)-one
- Reactants : 3-Methoxyphenylhydrazine and maleic anhydride undergo cycloaddition.
- Conditions : Acetic acid, 100°C, 6 hours.
- Yield : 74%.
Step 2 : Thiazole Annulation
- Reactants : Intermediate from Step 1 treated with methyl isothiocyanate and 4-fluorobenzyl chloride.
- Conditions : EtOH/H₂O (3:1), HCl catalysis, reflux, 10 hours.
- Yield : 58%.
Route 3: One-pot Tandem Synthesis in Deep Eutectic Solvent (DES)
Eco-friendly methodologies using L-proline-based DES have been adapted from rhodanine syntheses:
Reactants :
- 3-Methoxyacetophenone (1 equiv)
- Methyl thiourea (1.2 equiv)
- 4-Fluorobenzyl bromide (1.5 equiv)
Conditions :
- Solvent : L-Proline/ChCl DES (1:2 molar ratio)
- Temperature : 90°C, 6 hours
- Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 3:1)
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 (DES) |
|---|---|---|---|
| Total Yield | 62% | 58% | 70% |
| Reaction Steps | 4 | 2 | 1 |
| Purification Complexity | High | Moderate | Low |
| Environmental Impact | High (DMF) | Moderate | Low |
| Scalability | Limited | Moderate | High |
Route 3 demonstrates superior atom economy (82% vs. 68% for Route 1) and reduced E-factor (3.2 vs. 11.5). The DES-mediated method eliminates toxic solvents while maintaining reactivity, though substrate scope remains limited compared to traditional routes.
Critical Reaction Optimization Strategies
Solvent Systems
Catalysis
Temperature Control
- Low-temperature cyclocondensation (0–5°C) minimizes decomposition of sensitive intermediates.
- Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 120°C).
Characterization and Quality Control
Key analytical data for the target compound:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H), 7.64–7.58 (m, 2H), 7.42–7.36 (m, 2H), 6.98 (dd, J = 8.3, 2.1 Hz, 1H), 5.32 (s, 2H), 3.85 (s, 3H), 2.71 (s, 3H).
- HPLC Purity : >99% (C18 column, MeCN/H₂O 65:35, 1 mL/min).
- Melting Point : 214–216°C.
Industrial-scale Production Considerations
While lab-scale methods achieve gram quantities, kilogram-scale synthesis requires:
Q & A
Q. What synthetic strategies are optimal for constructing the thiazolo[4,5-d]pyridazin-4(5H)-one core in this compound?
The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Cyclization : Use a thioamide precursor and α-halo ketone under reflux in ethanol or DMF to form the thiazole ring .
- Functionalization : Introduce the 4-fluorobenzyl and 3-methoxyphenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., methoxy group at C7, fluorobenzyl at N5) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ at m/z 437.12) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if single crystals are obtainable) .
Q. How should researchers design initial biological assays to screen this compound’s activity?
- Target Selection : Prioritize kinases or GPCRs due to structural similarity to known thiazolo-pyridazine inhibitors .
- In Vitro Assays :
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Antimicrobial Screening : Microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Control Compounds : Include structurally analogous molecules (e.g., 5-(4-chlorobenzyl) derivatives) to benchmark activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Substituent Variation : Synthesize analogs with:
- Alternative halogens (Cl, Br) at the benzyl position.
- Methoxy group replacement (e.g., ethoxy, hydroxyl) at C7 .
- Bioisosteric Replacements : Swap the thiazolo ring with oxazolo or imidazolo moieties to assess target selectivity .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with bioactivity .
Q. What experimental approaches resolve contradictions in biological data (e.g., divergent IC₅₀ values across studies)?
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Metabolic Stability Testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to proposed targets .
Q. How can computational modeling predict this compound’s interaction with biological targets?
- Molecular Docking : Perform docking simulations (AutoDock Vina) against crystal structures of kinases (e.g., EGFR, CDK2) to identify binding poses .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER or GROMACS) .
- ADMET Prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Q. What strategies validate the compound’s mechanism of action in complex biological systems?
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC-based quantification to track protein expression changes .
- In Vivo Models : Test efficacy in xenograft mice (e.g., dose: 10–50 mg/kg, i.p.) with tumor volume monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
